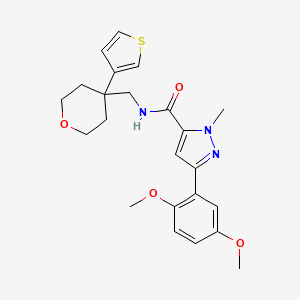
3-(2,5-dimethoxyphenyl)-1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-dimethoxyphenyl)-1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide” is a cyclic vinyl sulfone compound. It has been identified as a Werner Syndrome helicase enzyme (WRN) inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple heterocyclic rings and functional groups. It contains a pyrazole ring, a thiophene ring, and a tetrahydropyran ring, among others .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar compounds typically focuses on their synthesis and structural characterization, which lays the foundation for understanding their physical, chemical, and biological properties. For instance, studies on related pyrazole derivatives have detailed their synthesis routes, crystal structures, and molecular interactions through techniques like X-ray diffraction and Hirshfeld surface analysis (Prabhuswamy et al., 2016). These foundational studies are crucial for the development of new materials and drugs, offering insights into the stability, reactivity, and potential biological interactions of these compounds.
Antimicrobial Applications
Some pyrazole and thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents against various microbial strains, indicating their potential for development into new antimicrobial drugs (Talupur et al., 2021). The antimicrobial activity is often attributed to the specific interactions between these compounds and microbial enzymes or DNA, blocking essential biological pathways in pathogens.
Nonlinear Optical Properties
Research into pyrazole and thiophene derivatives has also extended to their physical properties, such as nonlinear optical (NLO) behaviors. These properties are essential for applications in photonics and optoelectronics, where materials with high NLO responses are sought for their utility in optical switching, data storage, and laser technology. Studies have shown that certain derivatives exhibit significant NLO properties, making them candidates for further exploration in optoelectronic applications (Kanwal et al., 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-26-20(13-19(25-26)18-12-17(28-2)4-5-21(18)29-3)22(27)24-15-23(7-9-30-10-8-23)16-6-11-31-14-16/h4-6,11-14H,7-10,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMLDCHYTYHCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCOCC3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)
![1-(3,4-Dimethoxyphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2747433.png)
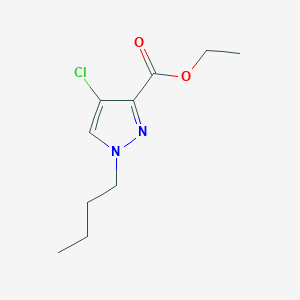
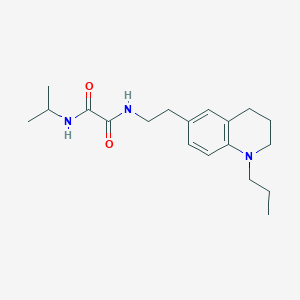
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
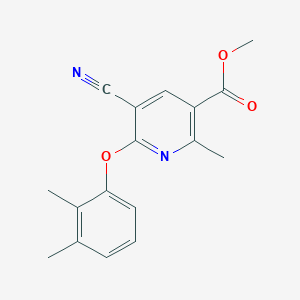
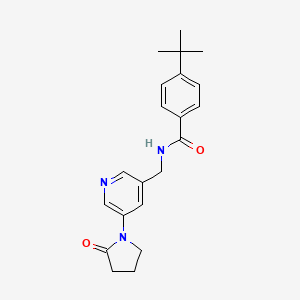
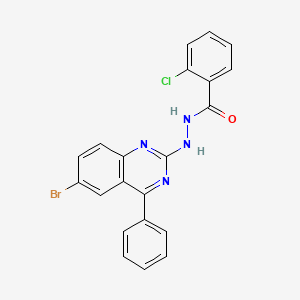
![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)
![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)